Cas no 825-55-8 (2-Phenylthiophene)

2-Phenylthiophene structure
2-Phenylthiophene structure
Nome do Produto:2-Phenylthiophene
N.o CAS:825-55-8
MF:C10H8S
MW:160.235521316528
MDL:MFCD00130080
CID:727958
PubChem ID:69999

2-Phenylthiophene Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenylthiophene
    • 5-PHENYLTHIOPHENE
    • Thiophene, 2-phenyl-
    • 2-phenyl-thiophene
    • Thiophene, phenyl-
    • Phenylthiophene
    • Thiophene, 2-phenyl
    • 2-phenylthiofuran
    • 2-phenyithiophene
    • 2- phenylthiophene
    • 4'-Chlorophenylacetylene
    • ChemDiv3_011280
    • BIDD:GT0784
    • PJRGDKFLFAYRBV-UHFFFAOYSA-
    • 2,2' :5'-2''-Terthiophene
    • HMS1505A16
    • BBL103864
    • STL557674
    • VT20146
    • MCULE-
    • 2-Phenylthiophene (ACI)
    • DS-4996
    • DB-056629
    • Z57040506
    • 2-Phenylthiophene, 95%
    • 56842-14-9
    • EN300-17804
    • 34565-50-9
    • 825-55-8
    • MFCD00130080
    • InChI=1/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • SY009364
    • CS-M2658
    • GEO-02140
    • OSM-S-468
    • DTXSID00876227
    • P1397
    • AKOS001111530
    • SCHEMBL31124
    • IDI1_028838
    • W-200510
    • MDL: MFCD00130080
    • Inchi: 1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • Chave InChI: PJRGDKFLFAYRBV-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=CC=C1

Propriedades Computadas

  • Massa Exacta: 160.03500
  • Massa monoisotópica: 160.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 116
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 28.2
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.7
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.0645 (rough estimate)
  • Ponto de Fusão: 34-36 °C (lit.)
  • Ponto de ebulição: 256 °C(lit.)
  • Ponto de Flash: Fahrenheit: 228.2 ° f
    Celsius: 109 ° c
  • Índice de Refracção: 1.6500 (estimate)
  • PSA: 28.24000
  • LogP: 3.41510
  • Solubilidade: Not determined
  • Sensibilidade: Sensitive to air

2-Phenylthiophene Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302;H312;H332
  • Declaração de Advertência: P301+P312;P302+P352;P304+P340;P280
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 20/21/22
  • Instrução de Segurança: S36/37
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R20/21/22
  • Condição de armazenamento:2-8°C

2-Phenylthiophene Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenylthiophene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB144201-100 g
2-Phenylthiophene; .
825-55-8
100g
€636.70 2023-05-09
Ambeed
A180978-10g
2-Phenylthiophene
825-55-8 97%
10g
$49.0 2025-03-19
eNovation Chemicals LLC
D405007-10g
2-PHENYLTHIOPHENE
825-55-8 95%
10g
$300 2024-06-05
Apollo Scientific
OR350328-25g
2-Phenylthiophene
825-55-8 97%
25g
£165.00 2023-09-02
Enamine
EN300-17804-25.0g
2-phenylthiophene
825-55-8 95%
25.0g
$151.0 2023-07-10
OTAVAchemicals
5980454-100MG
2-phenylthiophene
825-55-8 90%
100MG
$79 2023-06-25
eNovation Chemicals LLC
Y1044918-25g
2-Phenylthiophene
825-55-8 97%
25g
$135 2024-06-07
Chemenu
CM199629-25g
2-Phenylthiophene
825-55-8 95%
25g
$108 2024-07-23
AstaTech
65572-100/G
2-PHENYLTHIOPHENE
825-55-8 97%
100/G
$599 2022-06-01
Apollo Scientific
OR350328-5g
2-Phenylthiophene
825-55-8 97%
5g
£60.00 2023-09-02

2-Phenylthiophene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Referência
Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, Marie; et al, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, 80 °C
Referência
PdNP@Cyclodextrin on Cu/Al LDH-containing nanocomposites: Cage effect, crystallite size tuning and composite topology towards cross-couplings
Neves, Vinicius A.; et al, Applied Clay Science, 2022, 230,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′-(1E)-1,2-Diazenediylbis[2,4-dimethylpentanenitrile] Solvents: Benzene ;  3 h, 110 °C
Referência
AMVN-initiated expedient synthesis of biaryls by the coupling reaction of unactivated arenes and heteroarenes with aryl iodides
Bhakuni, Bhagat Singh; et al, New Journal of Chemistry, 2014, 38(2), 827-836

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Graphene (oxide; phenalenyl-grafted) ;  12 h, 130 °C
Referência
Graphene oxide-phenalenyl composite: transition metal-free recyclable and catalytic C-H functionalization
Singh, Bhagat; et al, Chemical Communications (Cambridge, 2018, 54(94), 13220-13223

Método de produção 5

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Ruthenium (sulfur modified, Au supported) Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  10 h, 100 °C
Referência
Ligand-free Suzuki-Miyaura coupling using ruthenium(0) nanoparticles and a continuously irradiating microwave system
Akiyama, Toshiki; et al, Green Chemistry, 2017, 19(14), 3357-3369

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  5 h, 90 °C
Referência
Palladium Nanoparticles Immobilized on an Aminopropyl-functionalized Silica-Magnetite Composite as a Recyclable Catalyst for Suzuki-Miyaura Reactions
Lati, Monireh Pourghasemi; et al, ChemistrySelect, 2018, 3(27), 7970-7975

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Agarose Solvents: Water ;  1 h, 80 °C
Referência
Agarose hydrogel as an effective bioorganic ligand and support for the stabilization of palladium nanoparticles. Application as a recyclable catalyst for Suzuki-Miyaura reaction in aqueous media
Firouzabadi, Habib; et al, RSC Advances, 2011, 1(6), 1013-1019

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide
Referência
Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene
Ohta, Akihiro; et al, Heterocycles, 1990, 31(11), 1951-8

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  480 min, 85 °C
Referência
Dual Effect of Halides in the Stille Reaction: In Situ Halide Metathesis and Catalyst Stabilization
Verbeeck, Stefan; et al, Chemistry - A European Journal, 2010, 16(43), 12831-12837

Método de produção 10

Condições de reacção
1.1 Catalysts: 2093415-82-6 Solvents: Tetrahydrofuran ;  16 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Three Different Reactions, One Catalyst: A Cu(I) PNP Pincer Complex as Catalyst for C-C and C-N Cross-Couplings
Mastalir, Matthias ; et al, Organic Letters, 2017, 19(8), 2178-2181

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 24 °C
1.2 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ;  5 min, 24 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Flash Generation of a Highly Reactive Pd Catalyst for Suzuki-Miyaura Coupling by Using a Flow Microreactor
Nagaki, Aiichiro; et al, Chemistry - A European Journal, 2012, 18(38), 11871-11875

Método de produção 12

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium bromide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  21 h, 135 - 140 °C
Referência
TBAB-promoted ligand-free copper-catalyzed cross-coupling reactions of aryl halides with arylboronic acids
Li, Jin-Heng; et al, Synthesis, 2007, (7), 984-988

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 9,9′-(1,2-Ethanediyldiimino)bis[1H-phenalen-1-one] ;  12 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Accessing Heterobiaryls through Transition-Metal-Free C-H Functionalization
Banik, Ananya; et al, Journal of Organic Chemistry, 2018, 83(6), 3236-3244

Método de produção 14

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Zinc chloride ;  2 h, rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 55 °C
Referência
Synthesis of 2,5-Disubstituted Thienosultines and Their Thermal Reactions with Dienophiles and Nucleophiles
Liu, Wen-Dar; et al, Journal of Organic Chemistry, 2002, 67(26), 9267-9275

Método de produção 15

Condições de reacção
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  15 h, reflux
Referência
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
Referência
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

Método de produção 17

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.3 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  45 min, 100 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
Application of the Negishi reaction in the synthesis of thiophene-based lignans analogues with leishmanicidal effects
Amaral, Monica F. Z. J.; et al, Journal of the Brazilian Chemical Society, 2014, 25(10), 1907-1913

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
Referência
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate ,  9-(2′,6′-Dimethoxy[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  24 h, 25 °C
Referência
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
Lamola, Jairus L.; et al, RSC Advances, 2021, 11(43), 26883-26891

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  2 h, 120 °C
Referência
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

Método de produção 21

Condições de reacção
1.1 Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
Referência
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol ,  Dichloromethane ;  12 h, 100 °C
Referência
The Hiyama Cross-Coupling Reaction at Parts Per Million Levels of Pd: In Situ Formation of Highly Active Spirosilicates in Glycol Solvents
Ichii, Shun; et al, Chemistry - An Asian Journal, 2019, 14(21), 3850-3854

Método de produção 23

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium ,  1,4-Benzenedicarbonyl dichloride, polymer with 1,4-benzenedicarboxamide Solvents: Water ;  1 h, 60 °C
Referência
Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in Water
So, Jae Il ; et al, ACS Applied Polymer Materials, 2020, 2(8), 3122-3134

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ;  1 h, 60 °C
Referência
Enhanced heterogeneously catalyzed Suzuki-Miyaura reaction over SiliaCat Pd(0)
Pandarus, Valerica; et al, Tetrahedron Letters, 2013, 54(35), 4712-4716

Método de produção 25

Condições de reacção
1.1 Reagents: Sodium chloride Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Manganese dibromide
1.3 Solvents: N-Methyl-2-pyrrolidone
1.4 Reagents: Potassium fluoride Solvents: Water
Referência
Copper- and Manganese-Catalyzed Cross-Coupling of Organostannanes with Organic Iodides in the Presence of Sodium Chloride
Kang, Suk-Ku; et al, Journal of Organic Chemistry, 1997, 62(13), 4208-4209

Método de produção 26

Condições de reacção
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 85 °C
Referência
General facile synthesis of 2,5-diarylheteropentalenes
Vachal, Petr; et al, Tetrahedron Letters, 2004, 45(38), 7157-7161

Método de produção 27

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide ,  Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]dip… Solvents: Water ;  10 min, 120 °C
Referência
Solvent-less and fluoride-free Hiyama reaction of arylsiloxanes with aryl bromides and chlorides promoted by sodium hydroxide: a useful protocol for palladium recycling and product isolation
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2006, 348, 945-952

Método de produção 28

Condições de reacção
1.1 Reagents: Silver carbonate Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: m-Xylene ;  12 h, 130 °C
Referência
A General Catalyst for the β-Selective C-H Bond Arylation of Thiophenes with Iodoarenes
Ueda, Kirika; et al, Angewandte Chemie, 2010, 49(47), 8946-8949

Método de produção 29

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Chitosan, N-(aminothioxomethyl) Solvents: Water ;  14 h, 80 °C
Referência
Palladium nanoparticles embedded on thiourea-modified chitosan: a green and sustainable heterogeneous catalyst for the Suzuki reaction in water
Affrose, Abdullah; et al, RSC Advances, 2015, 5(35), 27533-27539

Método de produção 30

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  20 min, 25 °C
Referência
Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction
Chen, Ming-Tsz; et al, Dalton Transactions, 2017, 46(47), 16394-16398

Método de produção 31

Condições de reacção
1.1 Reagents: Butyllithium ,  Magnesium bromide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 2 h, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  18 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
Deprotonation of thiophenes using lithium magnesates
Bayh, Omar; et al, Tetrahedron, 2005, 61(20), 4779-4784

2-Phenylthiophene Raw materials

2-Phenylthiophene Preparation Products

2-Phenylthiophene Literatura Relacionada

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